molecular formula C18H15N3O2S2 B5706222 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide

Cat. No. B5706222
M. Wt: 369.5 g/mol
InChI Key: PWMFUSKRVYRSFA-UHFFFAOYSA-N
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Description

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide, also known as ITSA-1, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. ITSA-1 has been found to inhibit the activity of a protein called HSP70, which is involved in various cellular processes, including protein folding, transport, and degradation.

Mechanism of Action

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide binds to the ATP-binding domain of HSP70, which is essential for its chaperone activity. By inhibiting the ATPase activity of HSP70, N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide prevents the release of client proteins from the chaperone, leading to their accumulation and subsequent degradation.
Biochemical and Physiological Effects
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide has been found to induce apoptosis in cancer cells through the accumulation of misfolded proteins and the activation of the unfolded protein response. In neurodegenerative diseases, N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide has been found to increase the clearance of misfolded proteins and reduce their accumulation, leading to improved neuronal function.

Advantages and Limitations for Lab Experiments

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its small size, high potency, and specificity for HSP70. However, N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide has limitations, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

Several future directions for N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide research include the development of more stable and soluble analogs, the investigation of its efficacy in combination with other therapies, and the exploration of its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders.
In conclusion, N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide is a promising small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. Its inhibition of HSP70 has been found to induce apoptosis in cancer cells and improve neuronal function in neurodegenerative diseases. While N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide has limitations, its potential for future research and development is vast.

Synthesis Methods

The synthesis of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide involves a series of chemical reactions, including the condensation of 4-methylbenzenesulfonyl chloride with 4-amino-2-mercaptobenzimidazole to form N-(4-amino-2-mercaptobenzimidazol-6-yl)-4-methylbenzenesulfonamide. This intermediate product is then reacted with 2-bromo-1-(4-nitrophenyl)ethanone to form N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. HSP70 is overexpressed in many cancer cells, and its inhibition by N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide has been found to induce apoptosis and inhibit tumor growth. In neurodegenerative diseases, HSP70 is involved in the clearance of misfolded proteins, and its inhibition by N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide has been found to increase the accumulation of misfolded proteins, leading to their degradation and clearance.

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-13-2-8-16(9-3-13)25(22,23)20-15-6-4-14(5-7-15)17-12-21-10-11-24-18(21)19-17/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMFUSKRVYRSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylbenzenesulfonamide

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